Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate
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Overview
Description
Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate is a complex organic compound with the molecular formula C25H39NO5 and a molecular weight of 433.58 g/mol . It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is often used as an intermediate in the synthesis of more complex molecules and has been studied for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate typically involves the reaction of diethyl malonate with 4-octylbenzaldehyde in the presence of a base, followed by acetylation of the resulting intermediate . The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
The final product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, methanol
Conditions: Reflux, room temperature, inert atmosphere
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate involves its interaction with specific molecular targets and pathways . The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Interacting with cellular receptors to trigger or inhibit specific signaling pathways.
Gene Expression: Modulating gene expression to influence cellular functions and responses.
Comparison with Similar Compounds
Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate can be compared with other similar compounds, such as :
Diethyl 2-acetamido-2-(4-octylphenethyl)malonate: Similar structure but different functional groups, leading to variations in reactivity and applications.
Fingolimod Impurity 25: A related compound used as an impurity standard in pharmaceutical research.
Propanedioic acid, (acetylamino)[2-(4-octylphenyl)ethyl]-, diethyl ester: Another structurally similar compound with distinct properties and uses.
Properties
IUPAC Name |
diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO6/c1-5-8-9-10-11-12-13-20-14-16-21(17-15-20)22(28)18-25(26-19(4)27,23(29)31-6-2)24(30)32-7-3/h14-17H,5-13,18H2,1-4H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWGCWKFKYSSLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)CC(C(=O)OCC)(C(=O)OCC)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
268557-49-9 |
Source
|
Record name | Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxo-ethyl] propanedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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